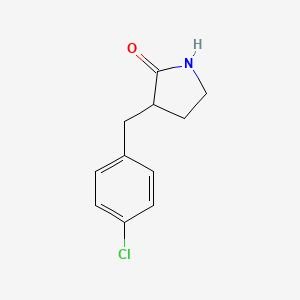

3-(4-Chlorobenzyl)-2-pyrrolidinone

Description

Significance of the Pyrrolidinone Core in Chemical Biology

The pyrrolidinone ring is a core component of numerous natural products and synthetic molecules with diverse pharmacological activities. hmdb.canih.govnih.gov Its importance stems from its ability to engage in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. The lactam functionality provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating strong and specific binding to biological targets. Furthermore, the saturated carbon backbone allows for the introduction of various substituents with precise stereochemical control, enabling the exploration of three-dimensional chemical space. nih.gov This has led to the development of pyrrolidinone-based compounds with applications as antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and anticonvulsant agents. nih.govresearchgate.net

Overview of Substituted Pyrrolidinones as Research Subjects

The substitution pattern on the pyrrolidinone ring plays a crucial role in determining the biological activity and selectivity of the resulting compounds. Researchers have extensively explored the synthesis and biological evaluation of pyrrolidinones with substituents at various positions. For instance, substitution at the 3- and 4-positions has been a key strategy in the development of potent and selective enzyme inhibitors and receptor modulators. nih.gov The introduction of aromatic and heteroaromatic moieties, as well as various functional groups, has led to the discovery of compounds with improved pharmacokinetic and pharmacodynamic profiles. The academic inquiry into substituted pyrrolidinones is a vibrant field, continuously yielding novel compounds with potential therapeutic applications.

Scope of Academic Inquiry for 3-(4-Chlorobenzyl)-2-pyrrolidinone

The lack of published research suggests that this specific compound may not have been a primary focus of academic or industrial research endeavors to date, or that any investigations have not been disclosed in peer-reviewed literature. Therefore, a detailed discussion of its research findings is not possible at this time.

Structure

3D Structure

Properties

CAS No. |

356558-20-8 |

|---|---|

Molecular Formula |

C11H12ClNO |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C11H12ClNO/c12-10-3-1-8(2-4-10)7-9-5-6-13-11(9)14/h1-4,9H,5-7H2,(H,13,14) |

InChI Key |

CJWQGCUNKQPNBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C1CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Reactions and Transformation Mechanisms of 3 4 Chlorobenzyl 2 Pyrrolidinone and Derivatives

Reactivity of the Pyrrolidinone Ring System

The five-membered lactam structure is a stable ring, but it can undergo cleavage under specific conditions, most notably through hydrolysis and ring-opening polymerization.

The γ-lactam ring of 2-pyrrolidinone (B116388) and its derivatives is susceptible to hydrolysis, a reaction that cleaves the endocyclic amide bond. This process can be catalyzed by either strong acids or strong bases. atamanchemicals.comchemicalbook.com The reaction results in the formation of the corresponding γ-amino acid. In the case of 3-(4-Chlorobenzyl)-2-pyrrolidinone, hydrolysis would yield 4-amino-3-(4-chlorobenzyl)butanoic acid.

The mechanism in both acidic and basic media involves the nucleophilic attack of water or a hydroxide (B78521) ion at the electrophilic carbonyl carbon of the lactam.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino group as a leaving group, followed by deprotonation, leads to the ring-opened carboxylic acid.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, cleaving the C-N bond of the ring. Protonation of the resulting amine anion by water yields the final γ-amino acid product. chemicalbook.com The pH dependence of lactam hydrolysis can be complex, sometimes showing first- and second-order dependence on the hydroxide ion concentration, indicating the formation of various protonic states of the tetrahedral intermediate. rsc.org

A study on the metabolism of the closely related compound 3-(p-chlorophenyl)pyrrolidine demonstrated that it undergoes α-oxidation transformations leading to ring-opened amino acid metabolites, highlighting a biological parallel to chemical hydrolysis.

Pyrrolidinone derivatives can function as monomers in ring-opening polymerization (ROP) to produce polyamides. Specifically, 2-pyrrolidone undergoes anionic ring-opening polymerization in the presence of a base to form polypyrrolidone, also known as Nylon 4. atamanchemicals.comchemicalbook.com This type of polymerization is a form of chain-growth polymerization. youtube.com

The mechanism is typically initiated by a strong base or nucleophile that deprotonates the nitrogen atom, forming a lactam anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of another monomer molecule. This process opens the ring and propagates the polymer chain. The reactivity in such polymerizations can be influenced by the nature of the substituent on the pyrrolidinone ring. Anionic ROP is a common method for monomers with three or four-membered rings, but can also be applied to larger, strained rings. youtube.com While specific studies on the ROP of this compound are not detailed, the principles derived from 2-pyrrolidone are directly applicable. atamanchemicals.comchemicalbook.com

Reactions Involving the Nitrogen Atom (N-Substitution)

The nitrogen atom in the pyrrolidinone ring, while part of a relatively stable amide linkage, possesses a reactive hydrogen atom that can be substituted under appropriate conditions.

The hydrogen atom attached to the nitrogen in the 2-pyrrolidinone ring is acidic enough to be removed by a strong base, rendering the nitrogen nucleophilic and capable of undergoing substitution reactions. chemicalbook.com

N-Alkylation: This reaction involves the replacement of the N-H hydrogen with an alkyl group. It is typically achieved by first treating the lactam with a strong base (e.g., phenyllithium, sodium hydride) to form the N-anion, which then acts as a nucleophile to attack an alkyl halide. chemicalbook.comtandfonline.com While N-alkylation can be difficult for some 5-substituted 2-pyrrolidinones, the presence of certain groups can facilitate the reaction. tandfonline.com A study on the N-alkylation of 5-(dimethyl-t-butylsilyloxymethyl)-2-pyrrolidinone demonstrated the feasibility of this transformation with various alkyl halides, as shown in the table below. tandfonline.com

| Entry | Alkylating Agent (R-Br) | Product | Yield (%) |

| 2a | Allyl bromide | N-allyl-5-(...) | 87 |

| 2b | Amyl bromide | N-amyl-5-(...) | 75 |

| 2c | Bromoacetaldehyde | N-(2-oxoethyl)-5-(...) | 55 |

| 2e | Ethyl bromoacetate | N-(carboethoxymethyl)-5-(...) | 59 |

| Table based on data from a study on N-alkylation of a silyl-protected 5-hydroxymethyl-2-pyrrolidinone, demonstrating yields with different alkylating agents. tandfonline.com |

Alternative methods include Pd-catalyzed reductive N-alkylation, which has been used to synthesize various N-alkyl-2-pyrrolidones from glutamic acid and carbonyl compounds. rsc.org

N-Acylation: Similar to alkylation, an acyl group can be introduced at the nitrogen position. This is typically accomplished by reacting the lactam with an acyl halide or an acid anhydride. atamanchemicals.com

For the nitrogen atom of this compound to act as a nucleophile, it generally must first be deprotonated by a base. The resulting N-anion is a potent nucleophile that can participate in substitution reactions, as described in the N-alkylation and N-acylation section. tandfonline.com The nucleophilicity of the neutral amide nitrogen is significantly lower than that of an amine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons through resonance. libretexts.org

In enzymatic systems, the reactivity can be different. For instance, in the mechanism of class A β-lactamases, it has been proposed that the protonation of the lactam nitrogen is a crucial "trigger event". nih.gov This protonation makes the amide C-N bond more labile and increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an active site residue, such as serine, to cleave the ring. nih.gov

Reactions at the Carbonyl Group

The carbonyl group (C=O) within the lactam ring is a key site for reactivity, primarily involving nucleophilic addition due to the electrophilic nature of the carbonyl carbon. nih.gov

Reduction: The carbonyl group of 2-pyrrolidinone can be reduced to a methylene (B1212753) group (CH₂) to form the corresponding pyrrolidine (B122466). chemicalbook.com This transformation typically requires a powerful reducing agent. While aldehydes and ketones can be reduced by reagents like sodium borohydride (B1222165) (NaBH₄), the reduction of amides and lactams to amines generally necessitates a stronger agent, such as lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.orgyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), are strong nucleophiles that can attack the electrophilic carbonyl carbon of lactams. chadsprep.com This addition would form a tetrahedral intermediate. The fate of this intermediate can vary. It could be protonated during workup to form a hemiaminal, which is often unstable and may revert to the starting lactam or undergo further reaction, such as ring-opening. In some cases, reaction with two equivalents of the organometallic reagent can lead to the formation of a ketone after ring cleavage. The specific outcome depends on the substrate, the reagent, and the reaction conditions.

Addition Reactions to Aldehydes

The pyrrolidinone scaffold, particularly when functionalized, can participate in addition reactions with aldehydes. While specific studies on this compound itself in this context are not prevalent, the general reactivity of related pyrrolidinone derivatives provides valuable insights. For instance, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, synthesized from multicomponent reactions involving aromatic aldehydes, demonstrate the susceptibility of the pyrrolidinone ring system to reactions with aldehydic compounds. beilstein-journals.org

The fundamental mechanism of nucleophilic addition to aldehydes involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com In the context of a pyrrolidinone derivative, the nitrogen or an adjacent carbanion could potentially act as the nucleophile. The reaction typically proceeds in two steps: the initial nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, followed by protonation of the resulting alkoxide. masterorganicchemistry.com The presence of an acidic or basic catalyst can significantly influence the reaction rate. youtube.com

For example, the reaction of aldehydes with related heterocyclic systems often requires activation of the carbonyl group through protonation in acidic conditions, enhancing its electrophilicity. youtube.com Alternatively, in basic media, the nucleophile is deprotonated to increase its reactivity.

A representative, though generalized, reaction is depicted below, illustrating the addition of a nucleophilic pyrrolidinone derivative to an aldehyde:

Table 1: Generalized Aldehyde Addition Reaction

| Reactants | Conditions | Product |

| Pyrrolidinone Derivative (as nucleophile), Aldehyde (R-CHO) | Acid or Base Catalyst | Adduct |

The specific outcomes, including stereoselectivity, are highly dependent on the substituents present on both the pyrrolidinone and the aldehyde, as well as the reaction conditions employed.

Reduction of the Carbonyl to Pyrrolidine

The carbonyl group of the 2-pyrrolidinone ring is susceptible to reduction, leading to the formation of the corresponding pyrrolidine. This transformation is a key step in the synthesis of various pyrrolidine derivatives. Common reducing agents for this purpose include complex metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). youtube.com

The general mechanism for the reduction of a lactam (a cyclic amide) like 2-pyrrolidinone involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. youtube.com This is followed by the coordination of the oxygen atom to the metal species (e.g., aluminum or boron). Subsequent workup with a protic source, such as water or acid, protonates the resulting intermediate to yield the amine.

For instance, the reduction of a ketone or an aldehyde with sodium borohydride proceeds via the transfer of a hydride to the carbonyl carbon, followed by protonation of the alkoxide intermediate. youtube.com A similar principle applies to the reduction of the amide carbonyl in the pyrrolidinone ring, although amides are generally less reactive than ketones and may require stronger reducing agents like LiAlH₄.

A patent for pyrrolidine-carboxylic-acid derivatives describes the reduction of a related pyrrolidinone structure using a complex hydride to yield the corresponding pyrrolidine. google.com

Table 2: Reduction of 2-Pyrrolidinone Carbonyl

| Starting Material | Reducing Agent | Product |

| This compound | LiAlH₄ or NaBH₄ | 3-(4-Chlorobenzyl)pyrrolidine |

Reactions at the 4-Chlorobenzyl Substituent

Aromatic Ring Reactions

The 4-chlorobenzyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The chlorine atom is an ortho-, para-directing deactivator, meaning it will direct incoming electrophiles to the positions ortho and para to itself, while simultaneously slowing down the reaction rate compared to unsubstituted benzene. However, since the para position is already occupied by the benzyl (B1604629) group, substitution will primarily occur at the ortho position relative to the chlorine atom.

Common EAS reactions include:

Halogenation: The introduction of another halogen (e.g., Br or Cl) onto the aromatic ring can be achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. pressbooks.pubmasterorganicchemistry.comyoutube.com The catalyst polarizes the halogen molecule, making it a stronger electrophile. pressbooks.pub

Nitration: The reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (NO₂) onto the ring. pressbooks.publibretexts.org The active electrophile is the nitronium ion (NO₂⁺). pressbooks.pub

Sulfonation: Treatment with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) leads to the introduction of a sulfonic acid group (SO₃H). pressbooks.pubrutgers.edu This reaction is reversible. pressbooks.pubrutgers.edu

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. youtube.com

Benzylic Position Reactivity

The benzylic position, the carbon atom directly attached to the aromatic ring, is particularly reactive due to the resonance stabilization of intermediates such as radicals and carbocations. chemistrysteps.comlibretexts.orgorgchemboulder.com This reactivity allows for a variety of transformations at this site.

Free Radical Bromination: The benzylic hydrogen can be selectively replaced by a bromine atom using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxide. libretexts.orgkhanacademy.org The reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. chemistrysteps.comlibretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. pressbooks.publibretexts.orgmasterorganicchemistry.com If there is at least one benzylic hydrogen, the alkyl side chain is typically oxidized all the way to a carboxylic acid group (-COOH). pressbooks.publibretexts.org

Table 3: Reactivity of the Benzylic Position

| Reaction | Reagents | Product |

| Free Radical Bromination | NBS, light/peroxide | 3-((Bromo)(4-chlorophenyl)methyl)-2-pyrrolidinone |

| Oxidation | KMnO₄, heat | 4-(1-(2-oxopyrrolidin-3-yl))benzoic acid |

The stability of the benzylic radical is a key factor in the selectivity of these reactions. masterorganicchemistry.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Scaffold Modifications and Isosteric Replacements

The exploration of the chemical space around the 3-(4-Chlorobenzyl)-2-pyrrolidinone scaffold is crucial for understanding and improving its biological activity. This involves modifying the core pyrrolidinone ring and replacing it with isosteres to probe the structural requirements for optimal interaction with biological targets.

The pyrrolidinone ring, a five-membered lactam, is a common feature in many biologically active compounds. ontosight.airesearchgate.net Its saturated counterpart, the pyrrolidine (B122466) ring, is also a prevalent scaffold in medicinal chemistry. nih.govwikipedia.org Structure-activity relationship (SAR) studies comparing these two moieties reveal the critical role of the carbonyl group in the 2-position of the pyrrolidinone ring.

The presence of the lactam functionality in pyrrolidinone introduces a planar amide bond, which can act as a hydrogen bond donor (N-H) and acceptor (C=O). This is in contrast to the more flexible, non-planar structure of the pyrrolidine ring, which possesses a secondary amine that primarily acts as a hydrogen bond donor and a protonatable basic center. nih.gov The different electronic and conformational properties of these two rings significantly influence their binding modes to biological targets.

For instance, in the context of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies on a series of pyrrolidinone and pyrrolidine amides demonstrated that while both scaffolds can yield potent inhibitors, the conformational flexibility of the linker groups had differing effects on their activity and selectivity. nih.gov In some cases, the more rigid pyrrolidinone scaffold can lead to higher selectivity for a specific target. Conversely, the flexibility of the pyrrolidine ring might allow for better adaptation to the binding pocket of other enzymes or receptors. nih.gov

The substitution pattern on the ring also plays a crucial role. For example, SAR studies on pyrrolidine derivatives have shown that the stereochemistry and the nature of substituents at various positions can dramatically alter biological activity. nih.gov Similarly, modifications at the N-1 and C-3 positions of the pyrrolidinone ring are common strategies to modulate potency and other drug-like properties. researchgate.net

Table 1: Comparison of Pyrrolidinone and Pyrrolidine Scaffolds

| Feature | Pyrrolidinone | Pyrrolidine |

|---|---|---|

| Core Structure | Five-membered lactam | Five-membered cyclic amine |

| Key Functional Group | Amide (C=O and N-H) | Secondary amine (N-H) |

| Hydrogen Bonding | Donor (N-H) and Acceptor (C=O) | Donor (N-H) |

| Basicity | Weakly basic/neutral | Basic |

| Conformation | Relatively rigid due to the planar amide bond | Flexible, non-planar |

Further modifications of the pyrrolidinone scaffold include the introduction of additional carbonyl groups, leading to pyrrolidinone-2,5-dione (succinimide) and pyrrolidinone-2,3-dione derivatives. These modifications significantly alter the electronic and steric properties of the ring, opening up new avenues for SAR exploration.

Pyrrolidinone-2,5-diones: Also known as succinimides, these compounds are characterized by two carbonyl groups at positions 2 and 5 of the pyrrolidine ring. nih.gov This dione (B5365651) system creates a highly electron-deficient ring and provides two hydrogen bond acceptor sites. SAR studies on pyrrolidinone-2,5-dione derivatives have revealed that the substituent at the 3-position is a key determinant of their biological activity, including anticonvulsant and anticancer properties. nih.govnih.gov For example, in a series of anticonvulsant agents, derivatives with a benzhydryl or sec-butyl group at the 3-position showed significant activity. nih.gov The nature of the substituent on the nitrogen atom also greatly influences the pharmacological profile. researchgate.net

Pyrrolidinone-2,3-diones: These diones feature adjacent carbonyl groups, creating a reactive α-keto-γ-lactam system. researchgate.net This arrangement makes them valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.netscilit.com The reactivity of the C-3 carbonyl group allows for condensation reactions with various nucleophiles, leading to a diverse range of 3-substituted derivatives. researchgate.netbeilstein-journals.org SAR studies on these derivatives have shown that the nature of the substituents at the N-1, C-4, and C-5 positions, as well as the group introduced at the C-3 position, are critical for their biological activities, which include potential anti-inflammatory and antitumor effects. researchgate.netnih.govjst-ud.vn

Table 2: Activity of Pyrrolidinone-2,5-dione Derivatives

| Compound | 3-Substituent | N-Substituent | Reported Activity |

|---|---|---|---|

| Ethosuximide | Ethyl, Methyl | H | Anticonvulsant researchgate.net |

| Phensuximide | Phenyl | Methyl | Anticonvulsant |

| Methsuximide | Phenyl, Methyl | Methyl | Anticonvulsant |

| Analog 69k | sec-Butyl | Phenylpiperazine-acetamide | Anticonvulsant nih.gov |

| Analog 31 | None (part of a fused ring) | 2-Chlorophenyl | Anticonvulsant researchgate.net |

Isosteric replacement of the amide bond or other parts of the this compound scaffold with five-membered aromatic heterocycles like triazoles and oxadiazoles (B1248032) is a common strategy in drug design. These rings can mimic the steric and electronic properties of the functional groups they replace while often improving metabolic stability and pharmacokinetic properties. acs.org

Triazoles: The 1,2,3-triazole ring, often introduced via "click chemistry," is a popular bioisostere for an amide group. rsc.orgnih.gov It is metabolically stable and can engage in hydrogen bonding and dipole-dipole interactions. nih.gov The synthesis of pyrrolidinyl-triazole hybrids has been explored for various therapeutic targets. rsc.orgnih.gov For instance, 1,4-disubstituted β-pyrrolidino-1,2,3-triazoles have been synthesized and evaluated as β-adrenergic receptor inhibitors. nih.gov The spatial arrangement of the pyrrolidine and triazole rings, along with the substituents on the triazole, are key factors influencing their biological activity.

Oxadiazoles: 1,2,4- and 1,3,4-oxadiazoles are also frequently used as bioisosteres for ester and amide functionalities. nih.govnih.gov They are known to be metabolically stable and can modulate the physicochemical properties of a molecule. nih.gov The synthesis of pyrrolidine-oxadiazole hybrids has been reported to yield compounds with a range of biological activities, including antibacterial and neuroprotective effects. nih.govfrontiersin.org For example, a series of 1,2,4-oxadiazole (B8745197)/pyrrolidine hybrids were developed as dual inhibitors of DNA gyrase and topoisomerase IV. nih.gov In another study, the introduction of a 1,2,4-oxadiazole ring in place of an ester group in caffeic acid phenethyl ester (CAPE) resulted in a compound with comparable biological activity but improved plasma stability. nih.gov

Optimization Strategies for Enhanced Potency and Selectivity

The development of potent and selective drug candidates from a lead compound like this compound relies on iterative cycles of design, synthesis, and biological testing.

Rational drug design utilizes the understanding of the relationship between the three-dimensional structure of a molecule and its biological activity to guide the design of new, improved analogs. The SAR data generated from the initial screening and scaffold modification studies provide a roadmap for this process.

By analyzing which structural modifications lead to increased or decreased potency and selectivity, medicinal chemists can build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity. For example, if SAR studies show that a halogen at the para-position of the benzyl (B1604629) ring is crucial for activity, subsequent optimization efforts will focus on retaining this feature while modifying other parts of the molecule. nih.gov

Structure-based drug design, a subset of rational design, uses the three-dimensional structure of the biological target (e.g., an enzyme or receptor), often obtained through X-ray crystallography or NMR spectroscopy, to design ligands that fit precisely into the binding site. nih.govacs.org This approach allows for the design of molecules with optimized interactions, such as hydrogen bonds and hydrophobic contacts, leading to higher potency and selectivity. nih.gov For instance, starting from a selective neurokinin-1 receptor antagonist, a rational design approach led to a novel series of pyrrolidine derivatives as potent neurokinin-3 receptor antagonists. nih.gov

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. While rational design is a focused approach, HTS is a more exploratory strategy that can identify novel and unexpected chemical scaffolds with the desired activity.

In the context of pyrrolidinone-based compounds, a library of diverse derivatives can be synthesized and screened against a panel of biological targets. The hits from this initial screen can then become the starting point for a more focused lead optimization program, often employing the principles of rational design and SAR analysis. For example, HTS of a compound library could identify novel pyrrolidinone-2,3-dione derivatives as inhibitors of a particular enzyme, which can then be further optimized by synthesizing a focused library of analogs to establish a clear SAR. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of 3-(4-Chlorobenzyl)-2-pyrrolidinone

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the fundamental properties of a molecule. acs.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of chemical information can be derived. acs.org

The electronic structure defines the arrangement and energies of electrons within a molecule, which governs its chemical behavior. An analysis of this compound would involve calculating the energies and shapes of its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals how electron density is shared among the atoms. acs.orgnih.gov This allows for the determination of partial atomic charges, identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, one would expect the oxygen atom of the carbonyl group and the chlorine atom on the benzyl (B1604629) ring to carry negative partial charges, while the carbonyl carbon and the hydrogen on the amide nitrogen would be positively charged.

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis of this compound would explore the rotation around its single bonds—primarily the bond connecting the benzyl group to the pyrrolidinone ring—to identify stable, low-energy conformers. By calculating the energy of the molecule at various rotational angles, an energy landscape can be constructed. The valleys on this landscape correspond to stable conformers, while the peaks represent the energy barriers to rotation between them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its ability to interact with biological targets.

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the three-dimensional surface of a molecule. researchgate.net It is generated by calculating the electrostatic potential at the electron density isosurface. The MEP map is color-coded to indicate different potential values: red typically highlights regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP map would visually confirm the electron-rich areas around the carbonyl oxygen and the chlorine atom and electron-poor regions near the amide hydrogen, providing a clear guide to its intermolecular interaction sites.

Non-covalent interactions are the forces that govern how molecules recognize and bind to one another. Computational methods such as Bader's Atoms in Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis are used to study these interactions in detail. acs.org AIM analysis identifies bond critical points (BCPs) between atoms, and the electron density characteristics at these points can confirm the presence and strength of interactions like hydrogen bonds. acs.orgnih.gov

In the case of this compound, the most significant non-covalent interaction it can participate in as a hydrogen bond donor is via its N-H group, and as an acceptor via its carbonyl oxygen. Computational studies on the simpler 2-pyrrolidone molecule have shown that it readily forms stable hydrogen-bonded dimers. acs.orgnih.gov The table below illustrates the typical kind of data obtained from such an analysis on the 2-pyrrolidone dimer, which serves as a model for the interactions possible for its derivatives.

Table 1: Illustrative Hydrogen Bond Analysis for a 2-Pyrrolidone Dimer (Based on related studies) This table is illustrative and based on findings for the parent 2-pyrrolidone molecule to demonstrate the type of data generated.

| Interaction Type | Interacting Atoms | Bond Length (Å) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | N-H···O=C | ~1.9 - 2.1 | ~ -7 to -9 |

Van der Waals interactions, arising from temporary fluctuations in electron density, would also be significant, particularly involving the planar chlorobenzyl group.

Molecular Docking Simulations and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govtandfonline.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target at a molecular level.

In a molecular docking study, this compound would be placed into the active site of a target protein, and a scoring function would be used to estimate the binding affinity for many different poses. The results reveal the most likely binding mode and identify the specific non-covalent interactions that stabilize the ligand-protein complex.

Docking studies on other pyrrolidinone derivatives have revealed common interaction patterns. nih.gov For example, when docked into the active site of enzymes, the pyrrolidinone core often acts as a scaffold. The carbonyl oxygen frequently forms a crucial hydrogen bond with a donor residue (like the hydroxyl group of Tyrosine or the backbone N-H of an amino acid) in the active site. nih.govresearchgate.net The benzyl group can fit into a hydrophobic pocket, forming van der Waals and π-stacking interactions with aromatic amino acid residues such as Tryptophan, Tyrosine, or Phenylalanine. nih.gov The chlorine atom on the benzyl ring can further modulate these hydrophobic interactions or potentially form halogen bonds.

The table below provides an example of the kind of output a docking study produces, based on published research on other pyrrolidinone inhibitors. nih.gov

Table 2: Illustrative Key Interactions for a Pyrrolidinone Inhibitor in an Enzyme Active Site This table is for illustrative purposes, showing typical interactions identified in docking studies of related pyrrolidinone compounds.

| Ligand Moiety | Interaction Type | Key Amino Acid Residue(s) |

|---|---|---|

| Pyrrolidinone Carbonyl (C=O) | Hydrogen Bond | Arg371, Tyr406 |

| Aromatic Ring (Benzyl) | Hydrophobic/π-π Stacking | Trp178 |

| Pyrrolidinone N-H | Hydrogen Bond | Glu277 |

Such analyses are vital for structure-activity relationship (SAR) studies, helping to rationalize why certain compounds are active and guiding the design of more potent derivatives. tandfonline.comnih.gov

Identification of Key Binding Hotspots

The identification of key binding hotspots on a target protein is crucial for understanding the mechanism of action of a small molecule. nih.gov While specific experimental binding data for this compound is not publicly available, computational methods such as molecular docking can predict its likely binding modes. These simulations place the ligand into the binding site of a protein to determine the most stable binding conformation. nih.gov

The structure of this compound, featuring a pyrrolidinone ring and a 4-chlorobenzyl group, suggests several potential interactions. The pyrrolidinone moiety, with its carbonyl group, can act as a hydrogen bond acceptor. The aromatic chlorobenzyl group can engage in hydrophobic and van der Waals interactions, as well as potential halogen bonding with appropriate residues in a binding pocket. The identification of "druggable" sites within a protein often involves locating regions that can accommodate such interactions. nih.gov

Role of Hydrophobicity in Binding Affinity

Hydrophobicity is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. The 4-chlorobenzyl group imparts a significant degree of hydrophobicity to this compound. This characteristic is likely to favor its interaction with hydrophobic pockets within a protein's binding site.

The contribution of hydrophobic interactions to binding affinity is a well-established principle in molecular recognition. In many protein-ligand complexes, the desolvation of hydrophobic surfaces upon binding provides a significant driving force for the interaction. For pyrrolidinone-based compounds, the hydrophobicity of substituents has been shown to be a key factor in their ability to cross cellular membranes and interact with intracellular targets. nih.gov The presence of the chlorine atom on the benzyl ring can further enhance these interactions through specific halogen bonds, which are increasingly recognized as important in drug design.

Prediction of Metabolic Vulnerability Sites

Understanding the metabolic fate of a potential drug candidate is a critical aspect of its development. In silico tools can predict the sites on a molecule that are most susceptible to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes. nih.gov These predictions are based on the chemical reactivity of different parts of the molecule and known metabolic pathways for similar structures.

For this compound, several potential sites of metabolic vulnerability can be identified based on its structure. The primary sites of metabolism are likely to be the aromatic ring and the aliphatic pyrrolidinone ring.

Table 2: Predicted Metabolic Vulnerability Sites of this compound

| Site of Metabolism | Predicted Metabolic Reaction | Rationale |

| Para-position of the chlorobenzyl ring | Aromatic hydroxylation | The aromatic ring is a common site for oxidation by CYP enzymes. The para-position to the chlorine atom is electronically activated. |

| Benzyllic carbon | Benzylic hydroxylation | The carbon atom adjacent to the aromatic ring is susceptible to oxidation. |

| Pyrrolidinone ring (C4 and C5 positions) | Aliphatic hydroxylation | The methylene (B1212753) groups in the pyrrolidinone ring are potential sites for hydroxylation. |

| Amide bond | Hydrolysis | The amide bond in the pyrrolidinone ring could potentially be hydrolyzed, leading to ring opening. |

These predictions highlight the most probable metabolic pathways for this compound. Experimental validation through in vitro metabolism studies would be necessary to confirm these predictions and to identify the specific metabolites formed. nih.govfrontiersin.org

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the chemical compound “this compound” that adheres to the specific biological interaction studies requested.

Extensive searches for this particular compound did not yield specific results for enzyme inhibition studies, receptor binding assays, protein-ligand interaction profiling, or in vitro binding affinity assessments using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

While the broader class of pyrrolidinone derivatives has been the subject of various pharmacological studies, including investigations into enzyme inhibition and receptor interactions, this research does not extend to the specific molecule of this compound. nih.govnih.govfrontiersin.orgnih.gov Methodologies such as the Protein-Ligand Interaction Profiler (PLIP), SPR, and ITC are well-established techniques for characterizing molecular interactions, but their application to this compound has not been documented in the accessible literature. nih.govnih.govnih.govbiorxiv.org

Consequently, it is not possible to provide a scientifically accurate and informative article that strictly follows the requested outline due to the absence of specific research findings for this compound.

Biological Target Interaction Studies

In Vitro Binding Affinity Assessments

Fluorescence Polarization Assays

Fluorescence Polarization (FP) is a powerful technique used to study molecular interactions in solution. The principle of FP is based on the observation that when a fluorescently labeled molecule (tracer) is excited with polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed. Small, rapidly tumbling molecules depolarize the light more than large, slowly tumbling molecules.

In the context of studying 3-(4-Chlorobenzyl)-2-pyrrolidinone, an FP assay could be designed to investigate its binding to a specific protein target. This would typically involve a competitive binding format. A fluorescently labeled ligand with known affinity for the target protein would be used. In the absence of a competitor, the tracer binds to the much larger protein, resulting in a high polarization signal. When this compound is introduced and competes for the same binding site, it displaces the fluorescent tracer. The displaced tracer tumbles more rapidly in solution, leading to a decrease in the polarization signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.

Table 1: Illustrative Data from a Competitive Fluorescence Polarization Assay

| Concentration of this compound (µM) | Fluorescence Polarization (mP) | % Inhibition |

| 0 | 250 | 0 |

| 0.1 | 240 | 10 |

| 1 | 200 | 50 |

| 10 | 150 | 100 |

| 100 | 148 | 102 |

Note: The data in this table is illustrative and intended to demonstrate the principles of a competitive fluorescence polarization assay. It does not represent actual experimental results for this compound.

Live Cell Photoaffinity Labeling Experiments

Live cell photoaffinity labeling is a sophisticated technique used to identify the direct binding partners of a compound within a complex biological environment like a living cell. This method involves chemically modifying the compound of interest, in this case, this compound, to include a photoreactive group and a tag for enrichment (e.g., biotin).

The modified compound is introduced to living cells, where it can interact with its biological target(s). Upon exposure to UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive intermediate that covalently cross-links the compound to its binding partner. After cell lysis, the tagged protein-compound complexes can be isolated using affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag). The identified proteins are then typically analyzed by mass spectrometry to determine their identity.

Although no specific live cell photoaffinity labeling studies for this compound have been published, this technique has been applied to other small molecules to successfully identify their protein targets. For instance, photoaffinity probes have been designed for ligands targeting the retinoic acid receptor alpha to map the ligand-interacting helix. nih.gov This approach would be highly valuable in elucidating the direct molecular targets of this compound within a cellular context.

Mechanistic Investigations of Target Engagement

Understanding how a compound engages its target is crucial for optimizing its pharmacological profile. This section explores the potential binding mechanisms of this compound.

In pharmacology, ligands can bind to a receptor at two main types of sites:

Orthosteric site: The primary binding site for the endogenous ligand. Competitive inhibitors typically bind to this site.

Allosteric site: A secondary binding site, distinct from the orthosteric site. Binding of a ligand to an allosteric site can modulate the receptor's activity by changing its conformation, which in turn affects the binding or efficacy of the orthosteric ligand.

Several studies have identified pyrrolidinone derivatives as allosteric modulators of various receptors. For instance, novel 2-pyrrolidone derivatives have been described as negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors. acs.org Other research has focused on heteroaryl-pyrrolidinones as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M1 (mAChR M1). nih.gov Furthermore, pyrrolone derivatives have been identified as intracellular allosteric modulators for chemokine receptors CCR1 and CCR2. acs.org

Given the prevalence of allosteric modulation among pyrrolidinone-containing compounds, it is plausible that this compound also acts as an allosteric modulator of its biological target. This mode of action can offer advantages over orthosteric binding, such as greater target selectivity and a ceiling effect on the biological response, which can improve the safety profile of a drug. nih.gov

Kinetic analysis of enzyme inhibition is performed to determine the mechanism by which a compound inhibits an enzyme's activity. Different modes of inhibition (competitive, non-competitive, uncompetitive, and mixed) produce distinct changes in the enzyme's kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max). These changes can be visualized using graphical methods like the Lineweaver-Burk plot.

While specific kinetic analysis data for this compound is not publicly available, a study on pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3 provides a relevant example. nih.gov In that study, fluorescence polarization experiments indicated that the compounds were competitive inhibitors, as they could displace the binding of a fluorescently labeled substrate at the catalytic site. nih.gov

Table 2: Hypothetical Kinetic Parameters for an Enzyme in the Presence of an Inhibitor

| Substrate Concentration [S] (mM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with this compound (µM/min) |

| 1 | 0.50 | 0.25 |

| 2 | 0.80 | 0.44 |

| 5 | 1.25 | 0.83 |

| 10 | 1.67 | 1.25 |

| 20 | 2.00 | 1.67 |

Note: This table presents hypothetical data to illustrate how kinetic parameters might be affected by an inhibitor. It is not based on actual experimental results for this compound.

Studies on Efflux Systems and Compound Uptake

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics and other drugs, out of the cell. Overexpression of efflux pumps is a major mechanism of multidrug resistance in bacteria. Inhibitors of these efflux pumps (EPIs) can restore the efficacy of antibiotics.

Several studies have highlighted the potential of pyrrole-based and pyrrolidinone-related compounds as efflux pump inhibitors. For example, pyrrole (B145914) derivatives have been identified as inhibitors of RND-type efflux pumps, which are prevalent in Gram-negative bacteria. nih.gov These inhibitors were shown to increase the susceptibility of multidrug-resistant bacteria to multiple antibiotics. nih.gov Another study on pyrrolidine-2,3-dione (B1313883) derivatives investigated their antibacterial activity against wild-type and efflux pump-deficient strains of P. aeruginosa. nih.gov The results suggested that the efflux systems in P. aeruginosa might play a role in the uptake or efflux of these compounds. nih.gov

The ability of this compound to interact with bacterial efflux pumps could be investigated using several methods. For instance, checkerboard assays could determine if the compound potentiates the activity of known antibiotics. Dye accumulation assays, using fluorescent substrates of efflux pumps like ethidium (B1194527) bromide, could directly measure the inhibitory effect of the compound on efflux activity. An increase in intracellular fluorescence would indicate that the efflux pump is being inhibited.

Analytical Methodologies for Characterization and Quantification

Development and Validation of Chromatographic Methods

The development of reliable chromatographic methods is essential for the analysis of pharmaceutical compounds and research chemicals like 3-(4-Chlorobenzyl)-2-pyrrolidinone. Method validation ensures that the analytical procedure is suitable for its intended purpose, providing data on specificity, precision, accuracy, and linearity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis of non-volatile or thermally unstable compounds. For this compound, Reverse Phase HPLC (RP-HPLC) is the most common approach due to the compound's moderate polarity.

The goal of RP-HPLC optimization is to achieve adequate resolution, good peak shape, and a reasonable analysis time. The selection of the stationary phase is a critical first step. C18 (octadecylsilane) columns are widely used due to their hydrophobicity, which allows for the effective retention of moderately non-polar compounds like this compound.

Optimization involves a systematic approach to adjusting various parameters to achieve the desired separation. For related pyrrolidinone structures, C18 columns have proven effective. pensoft.netresearcher.life The choice of a specific C18 column depends on factors like particle size, pore size, and surface area, which influence efficiency and resolution.

Table 1: Typical RP-HPLC Stationary Phases for Pyrrolidinone Analogs

| Stationary Phase | Particle Size (µm) | Column Dimensions (mm) | Description |

|---|---|---|---|

| C18 | 3.5, 5 | 150 x 4.6, 250 x 4.6 | Standard choice for retaining moderately non-polar to non-polar compounds. Provides good peak shape and resolution. pensoft.net |

| C8 | 5 | 150 x 4.6 | Less retentive than C18, suitable for more hydrophobic compounds or for achieving shorter run times. |

The mobile phase in RP-HPLC typically consists of an aqueous component (often with a buffer) and an organic modifier. The ratio of these components is adjusted to control the retention time and resolution of the analyte.

Mobile Phase Composition : For compounds containing a pyrrolidinone ring, mixtures of acetonitrile (B52724) or methanol with water or a buffer are common. fda.govresearchgate.net An acidic buffer (e.g., phosphate (B84403) or formate buffer at pH 2-4) is often used to suppress the ionization of any acidic silanols on the silica-based stationary phase, which improves peak shape for basic or polar compounds. chromatographyonline.com The optimization process involves running a series of experiments with varying ratios of organic modifier to water (gradient or isocratic elution) to find the optimal balance between retention and analysis time. For example, a mobile phase of acetonitrile and a phosphate buffer (pH 3) in a 50:50 (v/v) ratio has been used for a related 2-(5-(4-chlorophenyl)-pyrrol-1-yl)propanoic acid. pensoft.net

Flow Rate : The flow rate of the mobile phase affects both the analysis time and the efficiency of the separation. A typical flow rate for a standard 4.6 mm internal diameter HPLC column is 1.0 mL/min. pensoft.netnih.gov Adjusting the flow rate can be used to fine-tune the separation, though significant deviations from the optimal flow rate for a given column can lead to a loss of resolution.

Temperature : Column temperature is another important parameter. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to lower backpressure and improved peak efficiency. It also typically reduces retention times. A constant, controlled temperature (e.g., 30 °C or 40 °C) is crucial for ensuring reproducible results. pensoft.netresearchgate.net

Table 2: Example of Optimized RP-HPLC Parameters

| Parameter | Optimized Value | Rationale |

|---|---|---|

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Provides good separation and peak shape for related chlorophenyl-containing compounds. pensoft.net |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm i.d. columns, offering a balance of speed and efficiency. nih.gov |

| Column Temp. | 30 °C | Ensures reproducibility and can improve peak symmetry. pensoft.net |

| Injection Vol. | 10 µL | A common volume that balances sensitivity with the risk of column overload. nih.gov |

The selection of an appropriate detector wavelength is critical for achieving high sensitivity. A UV-Visible spectrophotometric detector is commonly used in HPLC. gyanvihar.org The optimal wavelength corresponds to the absorbance maximum (λmax) of the analyte. The this compound molecule contains a 4-chlorophenyl group, which is a strong chromophore. For similar structures like 4-chlorobenzyl chloride, detection is often performed in the UV range of 210-230 nm. sielc.com A study on a related compound, 2-(5-(4-chlorophenyl)-pyrrol-1-yl)propanoic acid, utilized a detection wavelength of 225 nm. pensoft.net To determine the optimal wavelength for this compound, a UV spectrum should be recorded.

Chiral HPLC for Enantiomeric Purity Determination

The this compound molecule possesses a chiral center at the C3 position of the pyrrolidinone ring. Therefore, it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to have an analytical method capable of separating and quantifying them. Chiral HPLC is the preferred method for this purpose. gyanvihar.org

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have been successfully used for the separation of 4-substituted-pyrrolidin-2-ones. researchgate.net

For the separation of related pyrrolidin-2-one enantiomers, a silica-based cellulose tris-benzoate (Chiralcel OJ) column has been shown to be effective. researchgate.net The mobile phase in chiral HPLC is often a non-polar solvent mixture, such as n-hexane mixed with an alcohol (e.g., ethanol (B145695) or 2-propanol), which is characteristic of normal-phase chromatography. researchgate.net The specific alcohol and its concentration in the mobile phase are optimized to achieve baseline separation of the enantiomers.

Table 3: Chiral HPLC Method Parameters for Pyrrolidin-2-one Analogs

| Parameter | Condition | Rationale |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris-benzoate (e.g., Chiralcel OJ) | Proven effective for enantiomeric resolution of 4-substituted-pyrrolidin-2-ones. researchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol (varying proportions) | Common mobile phase for normal-phase chiral separations, allowing for optimization of resolution. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Typical range for chiral separations. |

| Temperature | Ambient (e.g., 25 °C) | Controlled temperature ensures reproducible retention times and selectivity. |

| Detector | UV at λmax | Wavelength is selected based on the chromophore of the molecule. |

Gas Chromatography (GC) Considerations (if applicable)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, the applicability of GC depends on its thermal stability and volatility. Pyrrolidinone-type structures can be analyzed by GC, often in combination with a mass spectrometry (MS) detector. annexpublishers.com

However, compounds with higher molecular weights and polarity may require derivatization to increase their volatility and thermal stability before GC analysis. Derivatization can help prevent degradation in the high-temperature environment of the GC injector and column. annexpublishers.com

If direct GC analysis is feasible, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701) would likely be used. The oven temperature would be programmed to ramp up to facilitate the elution of the compound. The use of an electron capture detector (ECD) could be considered, as it is highly sensitive to halogenated compounds like this compound. epa.gov However, GC-MS is often preferred as it provides structural information that aids in peak identification. annexpublishers.com Given the molecular structure, HPLC is generally the more straightforward and commonly applied technique for the analysis of this compound.

Method Validation Parameters

Method validation is a critical process in analytical chemistry that demonstrates that a specific analytical method is suitable for its intended purpose. The parameters for this validation are established by regulatory bodies and scientific consensus to ensure the reliability, consistency, and accuracy of analytical data.

Linearity and Calibration Curve Development

Linearity studies are performed to demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is typically visualized through a calibration curve. For a hypothetical analysis of this compound, one would prepare a series of standard solutions of known concentrations. These standards would be analyzed, and the instrumental response would be plotted against the concentration. A linear relationship is confirmed if the data points align closely to a straight line. The quality of this fit is typically assessed by the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1.000 indicating excellent linearity.

Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Instrument Response (e.g., Absorbance Units) |

|---|---|

| 1.0 | 0.102 |

| 5.0 | 0.505 |

| 10.0 | 1.010 |

| 20.0 | 1.998 |

| 50.0 | 5.020 |

| Regression Equation | y = 0.100x + 0.002 |

| Coefficient of Determination (R²) | 0.9999 |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the measured value to the true or accepted value, while precision measures the closeness of repeated measurements to each other. Accuracy is often expressed as a percentage recovery of a known amount of analyte spiked into a sample matrix. Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the signal measured comes only from this compound and not from any closely related substances or other chemicals in the sample. This is often confirmed by analyzing placebo samples and spiked samples and observing for any interfering peaks in a chromatogram.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These are crucial parameters for the analysis of trace amounts of a substance. They are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness Evaluation and Parameter Ranges

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a chromatographic method, parameters that might be varied include the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. The results of the analysis under these varied conditions are then compared to the results obtained under the standard conditions.

Hypothetical Robustness Study Parameters

| Parameter | Original Value | Variation 1 | Variation 2 |

|---|---|---|---|

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Column Temperature (°C) | 30 | 28 | 32 |

Solution and Mobile Phase Stability Studies

These studies are conducted to determine the stability of the analyte in the sample solution and the stability of the mobile phase over time. This is important to ensure that the results are not affected by degradation of the sample or changes in the analytical system during the course of an analytical run. Samples are typically analyzed at various time points and storage conditions, and the results are compared to those of a freshly prepared standard.

Application of Design of Experiments (DoE) in Analytical Method Development

Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods that emphasizes a thorough understanding of the method variables and their impact on performance. americanpharmaceuticalreview.comresearchgate.netnih.govijpda.orgwaters.com This proactive approach aims to build quality into the analytical procedure from the outset, leading to more robust and reliable methods. researchgate.netijpda.org The application of AQbD principles to the analytical methods for this compound would involve a structured process beginning with predefined objectives and culminating in a well-understood and controlled analytical procedure. americanpharmaceuticalreview.comnih.gov

The core components of an AQbD framework for the analysis of this compound are outlined below:

Analytical Target Profile (ATP): The first step is to define the Analytical Target Profile (ATP). researchgate.netpharmtech.com The ATP is a prospective summary of the performance characteristics that an analytical procedure must meet to be considered fit for its intended purpose. For a method to quantify this compound, the ATP would define criteria for accuracy, precision, linearity, range, specificity, and robustness.

Critical Quality Attributes (CQAs) and Critical Method Attributes (CMAs): Based on the ATP, the Critical Quality Attributes (CQAs) of the analytical method are identified. researchgate.net These are the performance characteristics that must be controlled to ensure the desired quality of the results. Subsequently, a risk assessment is performed to identify the Critical Method Attributes (CMAs), which are the method parameters that have a significant impact on the CQAs. researchgate.net For a high-performance liquid chromatography (HPLC) method for this compound, CMAs could include the pH of the mobile phase, column temperature, and flow rate.

Design of Experiments (DoE): Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the effects of the identified CMAs on the method's CQAs. ijpda.org By varying multiple factors simultaneously, DoE allows for an efficient exploration of the method's operational space and the identification of optimal conditions.

Method Operable Design Region (MODR): The knowledge gained from DoE studies is used to establish a Method Operable Design Region (MODR). americanpharmaceuticalreview.comresearchgate.netijpda.org The MODR is a multidimensional space defined by the ranges of the CMAs within which the analytical method is proven to perform robustly and meet the predefined ATP. americanpharmaceuticalreview.comijpda.org Operating within the MODR provides flexibility and reduces the need for extensive revalidation for minor adjustments.

Control Strategy: A control strategy is established to ensure that the analytical method consistently operates within the MODR during routine use. This includes setting appropriate system suitability tests and defining the operational ranges for the critical parameters.

The implementation of AQbD principles in the development of analytical methods for this compound offers significant benefits, including enhanced method robustness, improved understanding of method performance, and greater regulatory flexibility. americanpharmaceuticalreview.com

Interactive Data Table: Key Elements of AQbD for this compound Analysis

| AQbD Element | Description | Example for HPLC Analysis of this compound |

| Analytical Target Profile (ATP) | Predefined objectives for method performance. | The method must be able to accurately quantify this compound in the presence of its process-related impurities with a precision of ≤ 2% RSD. |

| Critical Quality Attributes (CQAs) | Method performance characteristics critical for quality. | Resolution between the main peak and impurities, peak tailing factor, and accuracy of quantification. |

| Critical Method Attributes (CMAs) | Method parameters that significantly impact CQAs. | Mobile phase composition (e.g., acetonitrile/water ratio), pH of the aqueous phase, column temperature, and gradient time. researchgate.net |

| Method Operable Design Region (MODR) | A multidimensional space of method parameters ensuring suitable performance. americanpharmaceuticalreview.com | A defined range for pH (e.g., 3.0-3.5) and column temperature (e.g., 35-45°C) that consistently achieves the required resolution and peak shape. |

| Control Strategy | Plan to ensure the method operates as intended. | System suitability criteria including minimum resolution, maximum tailing factor, and replicate injection precision. |

Analytical Procedure Lifecycle Management

Analytical Procedure Lifecycle Management is a holistic approach that encompasses all stages of an analytical method's life, from its initial development and validation to its routine use and eventual retirement. pharmtech.comiosrphr.orgchromatographyonline.com This concept is aligned with the principles of Quality by Design and emphasizes continuous improvement and adaptation of the analytical procedure. uspnf.comuspnf.com

The lifecycle of an analytical procedure for this compound can be divided into three distinct stages:

Stage 1: Procedure Design

This initial stage involves the development and design of the analytical procedure. chromatographyonline.comuspnf.com It is during this phase that the principles of AQbD are applied to gain a thorough understanding of the method. chromatographyonline.com Key activities in this stage include:

Defining the Analytical Target Profile (ATP). pharmtech.comuspnf.com

Performing risk assessments to identify critical method parameters. iosrphr.orguspnf.com

Utilizing Design of Experiments (DoE) to optimize the method and establish a Method Operable Design Region (MODR).

Developing a robust control strategy. iosrphr.org

Stage 2: Procedure Performance Qualification

Once the analytical procedure is designed, it undergoes performance qualification to demonstrate that it is suitable for its intended purpose. pharmtech.comuspnf.com This stage is analogous to traditional method validation and involves assessing performance characteristics such as:

Specificity

Linearity

Range

Accuracy

Precision (repeatability and intermediate precision)

Detection Limit

Quantitation Limit

Robustness

The acceptance criteria for these validation parameters are derived from the ATP defined in Stage 1. pharmtech.com

Stage 3: Continued Procedure Performance Verification

The final stage of the lifecycle involves the ongoing monitoring of the analytical procedure's performance during its routine use. pharmtech.comchromatographyonline.comuspnf.comuspnf.com This ensures that the method remains in a state of control and continues to be fit for purpose over time. uspnf.comuspnf.com Key activities in this stage include:

Routine monitoring of system suitability test results and control charts.

Trending of analytical data to identify any potential shifts or drifts in performance.

Change management procedures to evaluate and document the impact of any modifications to the analytical method. pharmtech.com

Periodic re-verification of the method's performance to ensure it still meets the requirements of the ATP.

By adopting a lifecycle approach to the analytical procedures for this compound, a continuous cycle of improvement is established, ensuring the ongoing reliability and suitability of the analytical data generated. chromatographyonline.com

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-(4-Chlorobenzyl)-2-pyrrolidinone

Direct and detailed research findings specifically elucidating the synthesis, properties, and biological activity of This compound are notably scarce in current literature. Its existence is noted primarily through chemical supplier databases, suggesting its role as a potential building block or a member of a compound library for early-stage discovery research.

However, the broader class of 3-substituted-2-pyrrolidinones and related chlorophenyl-substituted heterocycles has been the subject of various studies. For instance, the related compound 4-(4-Chlorophenyl)-2-pyrrolidinone is a known impurity of the muscle relaxant Baclofen and has been utilized in the synthesis of potential antagonists for the α1A adrenergic receptor. chemicalbook.com This indicates that the combination of a pyrrolidinone ring and a chlorophenyl moiety can interact with biological targets. Research on other derivatives, such as those with substitutions at the nitrogen atom or other positions on the ring, has revealed activities ranging from anticonvulsant to antimicrobial, highlighting the versatility of the pyrrolidinone scaffold. nih.govscilit.com The key takeaway is that while this specific isomer is under-researched, its structural components are well-represented in bioactive molecules, providing a strong rationale for its future investigation.

Unexplored Avenues in Synthesis and Derivatization

The development of efficient and stereoselective synthetic routes is a fundamental first step for enabling further research on This compound .

Potential Synthetic Strategies:

Enolate Alkylation: A common method for C-alkylation at the 3-position of a lactam involves the generation of the corresponding enolate from 2-pyrrolidinone (B116388) using a strong base (e.g., Lithium diisopropylamide), followed by reaction with 4-chlorobenzyl halide. Optimizing reaction conditions to control for N-alkylation versus C-alkylation would be a primary challenge.

Conjugate Addition: Michael addition of an appropriate organometallic reagent containing the 4-chlorobenzyl group to an α,β-unsaturated lactam, such as a 3-pyrrolin-2-one, could provide the desired scaffold.

Multi-component Reactions (MCRs): Modern synthetic strategies increasingly employ MCRs to build molecular complexity in a single step. nih.govnih.gov Designing a novel MCR that incorporates a 4-chlorobenzyl precursor could yield the target compound efficiently.

Future Derivatization: Systematic derivatization is crucial for exploring the chemical space around the core structure. Unexplored avenues include:

N-Substitution: The lactam nitrogen can be substituted with a variety of alkyl, aryl, or acyl groups to modulate properties like solubility, metabolic stability, and target engagement.

Aromatic Ring Modification: The chlorine atom on the benzyl (B1604629) ring could be replaced with other halogens (F, Br) or with electron-donating or electron-withdrawing groups to probe electronic effects on activity. The position of the substituent could also be varied (ortho, meta).

Lactam Ring Modification: Exploration of reactions at the carbonyl group or adjacent positions could yield further derivatives, although this may be more synthetically challenging.

Future Prospects in SAR and Rational Design

A systematic Structure-Activity Relationship (SAR) study is essential to understand how the chemical structure of This compound correlates with biological activity. nih.gov Once a primary biological activity is identified, a focused SAR campaign can guide the rational design of more potent and selective analogs.

Prospective SAR Campaign:

| Modification Site | Proposed Modifications | Rationale |

| Benzyl Ring | Vary substituent at para-position (e.g., -F, -CH₃, -OCH₃, -CF₃, -CN) | To probe the influence of electronic and steric effects on target binding. nih.gov |

| Move the chloro-substituent (ortho, meta positions) | To understand the spatial requirements of the binding pocket. | |

| Pyrrolidinone N1 | Introduce small alkyl groups (e.g., -CH₃) or larger functional groups | To explore additional binding interactions and modify physicochemical properties. |

| Linker | Replace the benzyl methylene (B1212753) bridge with other linkers (e.g., -O-, -S-, -NH-) | To assess the importance of the linker's flexibility and nature. |

| Stereochemistry | Synthesize and test individual enantiomers (R and S) | Biological targets are often stereospecific, and activity may reside in a single enantiomer. scilit.com |

Rational design efforts would leverage these SAR findings to build computational models that predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. researchgate.net

Emerging Methodologies in Computational and Biological Studies

Modern computational and biological techniques offer powerful tools to investigate a novel compound like This compound .

Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's structural and electronic properties, such as its most stable conformation and electrostatic potential surface, providing insights into its intrinsic reactivity. researchgate.net

Molecular Docking and Virtual Screening: If no biological target is known, the compound's structure can be docked against libraries of known protein structures to generate hypotheses about potential binding partners. This can help prioritize targets for biological screening.

Molecular Dynamics (MD) Simulations: Once a potential protein-ligand complex is identified, MD simulations can be used to study the stability of the interaction and the dynamic behavior of the compound within the binding site over time.

Biological Methodologies:

High-Throughput Screening (HTS): The compound could be submitted to broad HTS campaigns against diverse panels of biological targets (e.g., kinases, G-protein coupled receptors, ion channels, enzymes) to identify initial "hits" or biological activities.

Phenotypic Screening: Cell-based assays that measure a specific cellular phenotype (e.g., cell death, differentiation, migration) can uncover biological activity without prior knowledge of a specific molecular target.

Target Deconvolution: If a hit is identified through phenotypic screening, advanced techniques like chemical proteomics or genetic approaches (e.g., CRISPR screening) can be employed to identify the specific molecular target responsible for the observed effect.

Challenges and Opportunities in Analytical Development

Robust analytical methods are critical for ensuring the identity, purity, and stability of This compound in all future studies.

Challenges:

Standard Synthesis: The primary challenge is the lack of a commercially available, well-characterized analytical standard. A reliable synthesis yielding material of high purity (>99%) is a prerequisite for any quantitative analysis.

Chirality: The molecule contains a chiral center at the 3-position. Developing a chiral separation method (e.g., chiral HPLC) will be necessary to isolate and study the individual enantiomers.

Impurity Profiling: The synthesis may produce side products, such as the N-alkylated isomer or diastereomers. Methods must be developed to detect and quantify these potential impurities.

Opportunities:

Method Development: There is an opportunity to develop and validate a suite of modern analytical methods from the ground up, including HPLC with UV and mass spectrometric detection (LC-MS), gas chromatography-mass spectrometry (GC-MS), and quantitative NMR (qNMR).

Forced Degradation Studies: Performing forced degradation studies under stress conditions (acid, base, oxidation, heat, light) will help identify potential degradation products and establish the compound's stability, which is crucial for formulation and storage.

Quality Control Protocols: The development of these analytical methods will culminate in a comprehensive set of quality control protocols, ensuring the reliability and reproducibility of all subsequent chemical and biological research.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorobenzyl)-2-pyrrolidinone, and how is reaction progress monitored?

Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution to introduce the 4-chlorobenzyl group to the pyrrolidinone core. Key steps include:

- Step 1: Reacting 2-pyrrolidinone with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .

- Step 3: Purification via recrystallization or column chromatography to isolate the final product .

Critical Parameters:

- Temperature control (e.g., reflux in ethanol at 80°C) .

- Solvent selection (e.g., DMF for polar intermediates, hexane/ethyl acetate for purification) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions (e.g., chlorobenzyl protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 223.08) .

- Infrared Spectroscopy (IR):

- Detects functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for pyrrolidinone) .

- Purity Assessment:

- HPLC with UV detection (purity >98% required for biological assays) .

Q. How is the thermal stability of this compound evaluated, and what storage conditions are recommended?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition temperature (e.g., stability up to 200°C) .

- Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions (e.g., sharp endotherm at ~150°C) .

- Storage Recommendations:

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Reactivity Profile: